molecular formula C8H4ClF6NOS B12832996 Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]

Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]

Cat. No.: B12832996
M. Wt: 311.63 g/mol
InChI Key: VUIRIUBACDJTTR-UHFFFAOYSA-N
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Description

Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an appropriate precursor undergoes substitution with nucleophiles under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenamine derivatives with different substituents, such as:

Uniqueness

What sets Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] apart is the combination of its trifluoromethoxy and trifluoromethylthio groups, which impart unique chemical and physical properties

Properties

Molecular Formula

C8H4ClF6NOS

Molecular Weight

311.63 g/mol

IUPAC Name

3-chloro-5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H4ClF6NOS/c9-4-1-3(17-7(10,11)12)2-5(16)6(4)18-8(13,14)15/h1-2H,16H2

InChI Key

VUIRIUBACDJTTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)SC(F)(F)F)Cl)OC(F)(F)F

Origin of Product

United States

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